Trihexacosyl phosphate Trihexacosyl phosphate
Brand Name: Vulcanchem
CAS No.: 64131-07-3
VCID: VC17017043
InChI: InChI=1S/C78H159O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-80-83(79,81-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)82-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-78H2,1-3H3
SMILES:
Molecular Formula: C78H159O4P
Molecular Weight: 1192.1 g/mol

Trihexacosyl phosphate

CAS No.: 64131-07-3

Cat. No.: VC17017043

Molecular Formula: C78H159O4P

Molecular Weight: 1192.1 g/mol

* For research use only. Not for human or veterinary use.

Trihexacosyl phosphate - 64131-07-3

Specification

CAS No. 64131-07-3
Molecular Formula C78H159O4P
Molecular Weight 1192.1 g/mol
IUPAC Name trihexacosyl phosphate
Standard InChI InChI=1S/C78H159O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-70-73-76-80-83(79,81-77-74-71-68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)82-78-75-72-69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-78H2,1-3H3
Standard InChI Key JEBJVWJKUAKKRE-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCCCCCCCCCCCCCCOP(=O)(OCCCCCCCCCCCCCCCCCCCCCCCCCC)OCCCCCCCCCCCCCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Trihexacosyl phosphate, systematically named as O,O,O-trihexacosyl phosphate, belongs to the class of trialkyl phosphates. Its structure consists of a central phosphate group esterified with three hexacosyl (C<sub>26</sub>H<sub>53</sub>) chains, resulting in a highly hydrophobic molecule. The compound’s extended alkyl chains contribute to its low solubility in polar solvents and high thermal stability, typical of long-chain phosphates .

Molecular and Structural Data

PropertyValue
CAS Registry Number64131-07-3
Molecular FormulaC78H159O4P\text{C}_{78}\text{H}_{159}\text{O}_4\text{P}
IUPAC NameTrihexacosyl phosphate
Synonyms1-Hexacosanol,1,1',1''-phosphate

The absence of a European Community (EC) number or other regulatory identifiers in available literature suggests limited commercial production or niche applications .

Synthesis and Production Pathways

The synthesis of trihexacosyl phosphate follows methodologies common to trialkyl phosphates, albeit with adaptations for its long alkyl chains. While direct literature on its synthesis is sparse, analogous processes for nucleoside phosphate prodrugs provide insight into potential routes .

Phosphorylation of Hexacosanol

A plausible synthesis involves the reaction of hexacosanol (C<sub>26</sub>H<sub>53</sub>OH) with phosphorus oxychloride (POCl<sub>3</sub>):

3C26H53OH+POCl3(C26H53O)3PO+3HCl3 \, \text{C}_{26}\text{H}_{53}\text{OH} + \text{POCl}_3 \rightarrow (\text{C}_{26}\text{H}_{53}\text{O})_3\text{PO} + 3 \, \text{HCl}

This reaction typically requires anhydrous conditions and a base (e.g., pyridine) to neutralize HCl. The challenge lies in achieving complete esterification due to steric hindrance from the long alkyl chains, necessitating elevated temperatures or prolonged reaction times .

Alternative Routes via H-Phosphonate Intermediates

Modern approaches借鉴 phosphoramidate chemistry, as seen in prodrug synthesis. For example, H-phosphonate intermediates can be coupled with hexacosyl alcohols using activating agents like 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole (MSNT) :

R-O-P(O)H-OH+3C26H53OHMSNT(C26H53O)3PO+H2O\text{R-O-P(O)H-OH} + 3 \, \text{C}_{26}\text{H}_{53}\text{OH} \xrightarrow{\text{MSNT}} (\text{C}_{26}\text{H}_{53}\text{O})_3\text{PO} + \text{H}_2\text{O}

This method offers better control over stoichiometry and reduces side products, though scalability for industrial production remains unverified .

Industrial and Research Applications

Primary Industrial Uses

Trihexacosyl phosphate’s SDS specifies “For industry use only”, though exact applications are undisclosed . Potential roles include:

  • Surfactant intermediate: As a precursor to phosphate-based surfactants for emulsification.

  • Lubricant additive: Long-chain phosphates reduce friction in high-temperature machinery.

Exposure RouteFirst-Aid Measures
InhalationMove to fresh air; administer artificial respiration if needed .
Skin ContactWash with soap and water; seek medical attention if irritation persists .
Eye ContactRinse with water for ≥15 minutes; consult an ophthalmologist .

Toxicity Data Gaps

No acute or chronic toxicity data are publicly available, underscoring the need for precautionary handling. Environmental fate studies are also absent, though its low solubility suggests minimal aquatic bioavailability .

Future Research Directions

  • Synthetic Optimization: Developing catalytic or enzymatic methods to improve yield and purity.

  • Prodrug Feasibility: Evaluating its utility in masking polar drug functionalities for enhanced delivery.

  • Ecotoxicological Profiling: Assessing biodegradation pathways and aquatic toxicity.

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